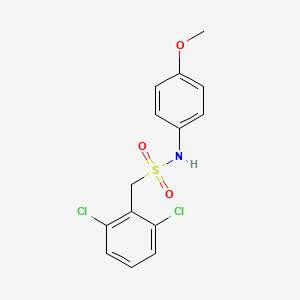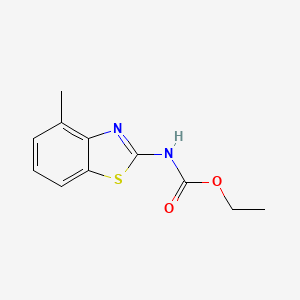![molecular formula C15H17Cl2NO4 B4653376 8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4653376.png)
8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
描述
8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a spiro compound that contains both a spirocyclic ring and an azaspiro ring, making it a unique and interesting compound to study.
作用机制
The mechanism of action of 8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is complex and involves several different targets. One of the primary targets of this compound is the chloride channel, which it inhibits by binding to a specific site on the channel. This compound also inhibits the activity of the Na+/H+ exchanger by binding to a different site on the protein. The exact mechanism by which this compound inhibits these channels is still not fully understood, but it is thought to involve a conformational change in the protein that prevents ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific system being studied. In general, this compound has been shown to inhibit chloride transport in a variety of cell types, including neurons, muscle cells, and epithelial cells. This inhibition can lead to changes in cell volume, membrane potential, and neurotransmitter release. This compound has also been shown to inhibit the activity of the Na+/H+ exchanger, which can lead to changes in intracellular pH and cell volume. These effects can have downstream effects on a variety of physiological processes, including cell migration, apoptosis, and ion homeostasis.
实验室实验的优点和局限性
One of the main advantages of using 8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potency and specificity. This compound is a highly effective inhibitor of chloride channels and the Na+/H+ exchanger, making it a valuable tool for studying the function of these proteins in various biological systems. Additionally, this compound has a long half-life and is relatively stable, which makes it easy to use in experiments. However, there are also some limitations to using this compound. One of the main limitations is its potential toxicity, which can vary depending on the specific system being studied. Additionally, this compound can be difficult to solubilize, which can limit its use in certain experimental setups.
未来方向
There are many future directions for research on 8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of more specific and potent inhibitors of chloride channels and the Na+/H+ exchanger. Additionally, there is interest in studying the role of these proteins in various disease states, including cancer, cystic fibrosis, and epilepsy. Another area of interest is the development of new methods for delivering this compound to specific cells or tissues, which could increase its effectiveness and reduce potential side effects. Finally, there is interest in studying the potential therapeutic applications of this compound in various disease states, including cancer and neurodegenerative disorders.
科学研究应用
8-[(2,3-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications. It has been shown to be a potent inhibitor of chloride channels, making it a valuable tool for studying the function of these channels in various biological systems. This compound has also been used to study the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. Additionally, this compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating intracellular pH. This makes this compound a useful tool for studying the role of the Na+/H+ exchanger in various physiological processes.
属性
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO4/c16-11-2-1-3-12(14(11)17)20-10-13(19)18-6-4-15(5-7-18)21-8-9-22-15/h1-3H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHLXOHKMIDXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)COC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4653304.png)

![6-(2-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653316.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4653328.png)
![methyl 1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4653336.png)
![2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
![1-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4653355.png)

![N-allyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4653364.png)




![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)